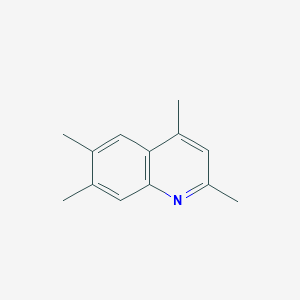

2,4,6,7-Tetramethylquinoline

Übersicht

Beschreibung

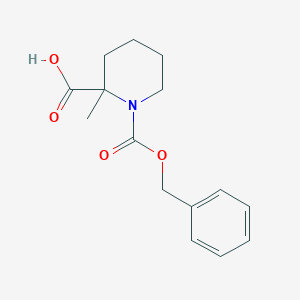

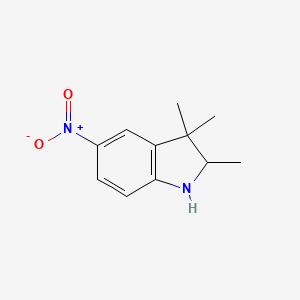

2,4,6,7-Tetramethylquinoline is a type of quinoline, which is a class of heterocyclic compounds. It has a molecular formula of C13H19N . It is also known as 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline .

Synthesis Analysis

The synthesis of 2,4,6,7-Tetramethylquinoline and its derivatives has been a subject of interest in the field of organic chemistry. One method involves the acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline under the conditions of the Friedel–Crafts reaction . This process results in a 6-acetyl derivative, which opens the access to new linearly designed 6-(pyrimidin-4-yl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolines .

Molecular Structure Analysis

The molecular structure of 2,4,6,7-Tetramethylquinoline consists of a quinoline core with four methyl groups attached at the 2nd, 4th, 6th, and 7th positions . The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYSA-N .

Chemical Reactions Analysis

Quinoline derivatives, including 2,4,6,7-Tetramethylquinoline, have been found to participate in various chemical reactions. For instance, they can undergo transition-metal catalyzed synthetic methods, which have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6,7-Tetramethylquinoline include a molecular weight of 189.302 g/mol . It has a density of 0.975 and a refractive index of 1.5475 . The boiling point is 123°C (5mmHg) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- 2,4,6,7-Tetramethylquinoline is utilized in the synthesis of various compounds, such as 6-acetyl derivatives, which are instrumental in creating new linearly designed quinolines. These synthetic routes are significant in the field of organic chemistry and medicinal chemistry, providing access to novel compounds for further study and application (Potapov et al., 2017).

Green Chemistry and Computational Studies

- The compound is also relevant in green chemistry approaches. For instance, research involving the construction of tetrahydronaphthalene and tetrahydroisoquinoline derivatives via eco-friendly techniques like mortar and pestle grinding demonstrates the compound's role in sustainable chemical practices. Computational studies further explore the physicochemical and pharmacokinetic properties of these synthesized compounds (Damera & Pagadala, 2023).

Development as NF-κB Inhibitors and Cytotoxic Agents

- Tetramethylquinoline derivatives are being developed as potent inhibitors of NF-κB transcriptional activity and as cytotoxic agents against cancer cell lines. These compounds hold promise in cancer therapeutics due to their significant inhibitory effects on key biological pathways involved in cancer progression (Jo et al., 2016).

Pharmaceutical and Agrochemical Synthesis

- Tetramethylquinolines are integral in the synthesis of pharmaceutical and agrochemical compounds. They are key structural elements in many natural products and alkaloids, contributing to the development of bioactive and therapeutic agents (Wang et al., 2009).

Safety And Hazards

2,4,6,7-Tetramethylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Eigenschaften

IUPAC Name |

2,4,6,7-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-6-12-10(3)5-11(4)14-13(12)7-9(8)2/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWTWGXHWNHOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522114 | |

| Record name | 2,4,6,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,7-Tetramethylquinoline | |

CAS RN |

72681-40-4 | |

| Record name | 2,4,6,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)

![Methyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1625634.png)

![5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625636.png)

![7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B1625640.png)